1-Aminoazetidin-2-one hydrochloride

Description

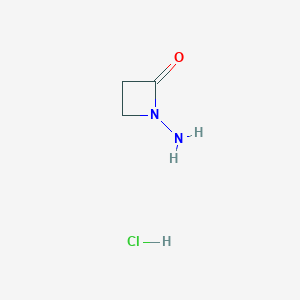

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoazetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-5-2-1-3(5)6;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIPLFFRHAPYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-16-5 | |

| Record name | 2-Azetidinone, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 1 Aminoazetidin 2 One Hydrochloride and Analogues

Direct Synthesis Approaches to the Azetidinone Core

The direct formation of the four-membered lactam ring is a cornerstone of β-lactam synthesis. Several powerful reactions have been developed to achieve this transformation, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction)

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most fundamental and widely utilized methods for the synthesis of β-lactams. nih.govrsc.org This reaction is valued for its versatility and the ability to introduce a wide range of substituents onto the azetidinone ring. The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions and the nature of the reactants.

The reaction can proceed through a concerted or a stepwise mechanism, with the latter being more generally accepted. The stereoselectivity is often influenced by the geometry of the imine and the mode of addition of the ketene. For instance, the use of chiral imines derived from sugars can lead to high diastereoselectivity in the formation of cis-β-lactams. nih.gov

Table 1: Examples of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

| Imine Reactant | Ketene Precursor | Product | Diastereoselectivity | Yield (%) | Reference |

| Tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline derived imine | Acetoxyacetyl chloride | cis-β-lactam | >98% de | 94 | nih.gov |

| Imine from d-(+)-glucose | Various ketenes | cis-β-lactams | High | - | nih.gov |

| (Thiophenyl)pyrazol substituted Schiff's bases | 2-Substituted ethanoic acid/acid chloride | trans-4-(thiophenyl)pyrazolylyl β-lactams | - | - | rsc.org |

This table is for illustrative purposes and syntheses are not specific to 1-Aminoazetidin-2-one (B12861267) hydrochloride.

Horner–Wadsworth–Emmons Reaction Pathways

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high E-selectivity and is not a direct method for the formation of the azetidinone ring. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgslideshare.net However, it can be a crucial step in the synthesis of precursors that are subsequently cyclized to form β-lactams. The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgslideshare.net

An intramolecular version of the HWE reaction has been utilized for the formation of five- to seven-membered rings. nrochemistry.com More relevant to β-lactam synthesis is the use of the HWE reaction to construct α,β-unsaturated carbonyl compounds, which can then undergo further transformations, including cyclization, to form the desired four-membered ring. nrochemistry.com For instance, a four-component Ugi reaction followed by an intramolecular HWE reaction has been shown to produce highly substituted pyrrolidinones and pyridines, demonstrating the potential of tandem reactions involving the HWE olefination in heterocycle synthesis. researchgate.net

The advantages of the HWE reaction include the high reactivity of the phosphonate carbanion, allowing it to react even with hindered ketones, and the water-solubility of the phosphate byproduct, which simplifies purification. alfa-chemistry.com

Synthesis from Precursors: Transformations and Functional Group Interconversions

The synthesis of 1-aminoazetidin-2-one hydrochloride often involves the use of readily available chiral precursors, which are then transformed into the target molecule through a series of chemical modifications.

Synthesis from Chiral Amino Acid Derivatives (e.g., Serine Derivatives)

Chiral amino acids, such as serine, serve as excellent starting materials for the enantioselective synthesis of β-lactams due to their inherent chirality. The synthesis of an Fmoc-protected oxazetidine amino acid for use in the α-ketoacid-hydroxylamine (KAHA) amide ligation has been described. nih.govresearchgate.net This four-membered cyclic hydroxylamine, when incorporated at the N-terminus of a peptide, facilitates rapid serine-forming ligations. nih.govresearchgate.net While this specific example is geared towards peptide synthesis, the underlying principle of utilizing a serine-derived chiral building block is applicable to the synthesis of other complex molecules, including 1-aminoazetidin-2-one analogues.

Furthermore, the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, including phenylalanine, provides a pathway to six-membered heterocyclic systems, showcasing the utility of amino acid derivatives in the synthesis of cyclic structures. frontiersin.orgresearchgate.netsemanticscholar.org

Reduction of Azetidin-2-ones to Azetidines

The reduction of the carbonyl group in azetidin-2-ones provides a direct route to the corresponding azetidines. This transformation is a key step in the synthesis of various azetidine-containing compounds. The choice of reducing agent is crucial to achieve high yields and avoid unwanted side reactions.

While specific details on the reduction of 1-aminoazetidin-2-one were not found in the provided search results, the general reduction of the β-lactam ring is a well-established transformation. The development of specific reducing agents for this purpose is an active area of research.

Derivations from Other Azetidinone Intermediates

The functionalization of pre-existing azetidin-2-one rings is a versatile strategy for the synthesis of 1-aminoazetidin-2-one derivatives. This approach often involves the introduction of the N-amino group or its precursor onto a readily available β-lactam core.

One prominent method involves the Staudinger cycloaddition of ketenes with appropriately substituted hydrazones. For instance, the reaction of a Schiff base derived from a hydrazine with chloroacetyl chloride in the presence of a base like triethylamine can yield N-(2-oxoazetidin-1-yl)amino derivatives. This strategy has been successfully employed in the synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides nih.gov. The key step is the [2+2] cycloaddition between the ketene, generated in situ from chloroacetyl chloride and triethylamine, and the C=N bond of the hydrazone.

Another approach centers on the derivatization of N-hydroxy-β-lactams. These intermediates can be synthesized with a high degree of stereocontrol from the corresponding β-hydroxy hydroxamates uberresearch.com. The N-hydroxy group serves as a versatile handle that can potentially be converted to the N-amino group through subsequent chemical transformations, although specific examples for 1-aminoazetidin-2-one are not extensively detailed in the reviewed literature. The conversion of β-hydroxy carboxylic acids to N-hydroxy-β-lactams provides a pathway to optically active precursors uberresearch.com.

Furthermore, the reaction of 1-unsubstituted or 1-halo-azetidin-2-ones with nitrogen-based nucleophiles represents a plausible, though less documented, route to 1-aminoazetidin-2-ones. The reactivity of the N-substituent on the β-lactam ring allows for nucleophilic displacement to introduce the desired amino functionality.

Catalytic Approaches in Azetidinone Synthesis

Catalytic methods offer efficient and atom-economical routes to azetidinone scaffolds. Both metal-based and organic catalysts have been employed to facilitate the construction of the β-lactam ring with high levels of control.

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Methods, Ti(IV)-mediated coupling)

Palladium catalysis has been instrumental in the synthesis of various lactams, including those with the azetidinone core. Palladium(II)-catalyzed intramolecular C(sp³)-H amidation represents a powerful tool for the construction of β-lactams from readily available acyclic precursors nsf.govnih.gov. This method involves the directed activation of a C-H bond, followed by cyclization to form the four-membered ring. While this has been demonstrated for the synthesis of chiral α-amino-β-lactams, its direct application to 1-aminoazetidin-2-ones requires further investigation nih.govresearchgate.net. The choice of ligand and oxidant is crucial for achieving high yields and stereoselectivity in these transformations nsf.gov.

Titanium(IV)-mediated reactions have also found application in β-lactam synthesis. The condensation of titanium enolates with imines is a well-established method for the construction of the azetidinone ring nih.gov. For the synthesis of 1-aminoazetidin-2-one analogues, this would involve the use of imines derived from hydrazines. The Lewis acidity of the titanium center facilitates the key C-C bond formation, often with a high degree of diastereoselectivity.

Organocatalysis in Azetidinone Formation

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of a wide range of organic molecules, including β-lactams. Chiral amines, such as derivatives of quinine or proline, have been shown to catalyze the [2+2] cycloaddition of ketenes and imines, leading to enantioenriched β-lactams acs.orgresearchgate.net.

In the context of 1-aminoazetidin-2-one synthesis, an organocatalyst could potentially mediate the reaction between a ketene and a hydrazone-derived imine. The catalyst would activate one of the components and control the stereochemical outcome of the cycloaddition. While the direct organocatalytic synthesis of 1-aminoazetidin-2-ones is not extensively documented, the principles of asymmetric organocatalysis are applicable to this synthetic challenge. For instance, bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding or other non-covalent interactions could be particularly effective rsc.orgnih.gov.

Stereoselective Synthesis of 1-Aminoazetidin-2-one Hydrochloride and Chiral Analogues

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral 1-aminoazetidin-2-one analogues is of paramount importance.

Asymmetric Synthetic Routes for Enantiopure Azetidinones

The synthesis of enantiopure azetidinones can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from the chiral pool.

The use of chiral auxiliaries attached to either the ketene or the imine precursor can direct the stereochemical outcome of the Staudinger cycloaddition. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched β-lactam. This approach has been widely used in the synthesis of various chiral β-lactams nih.gov.

Asymmetric catalysis, as discussed in the previous section, offers a more elegant and atom-economical approach. Chiral Lewis acids, Brønsted acids, or nucleophilic organocatalysts can be employed to create a chiral environment around the reacting species, thus inducing enantioselectivity in the ring-forming reaction acs.orgresearchgate.net. The development of catalysts that are effective for the cycloaddition of ketenes with hydrazone-derived imines is a key area of research in this field.

The chiral pool approach involves the use of readily available enantiopure starting materials, such as amino acids or hydroxy acids, to construct the chiral azetidinone framework researchgate.netresearchgate.netdoaj.orgepa.gov. For example, a β-hydroxy acid derived from an amino acid can be converted into a chiral N-hydroxy-β-lactam, which could then be further elaborated to a 1-aminoazetidin-2-one derivative uberresearch.com.

| Intermediate | Reagent/Catalyst | Product | Stereoselectivity | Reference |

| Hydrazone-derived imine | Chloroacetyl chloride, Triethylamine | N-(2-oxoazetidin-1-yl)amino derivative | Diastereoselective | nih.gov |

| β-Hydroxy hydroxamate | - | N-Hydroxy-β-lactam | Enantioselective | uberresearch.com |

| Ketenes and Imines | Chiral Nucleophilic Amines | β-Lactams | Enantioselective | acs.org |

| Propanoic acid and Aryl iodides | Palladium Catalyst, Chiral Ligand | β-Aryl β-lactams | Enantioselective | nsf.gov |

Diastereoselective Approaches in Azetidinone Construction

In addition to controlling the absolute stereochemistry (enantioselectivity), controlling the relative stereochemistry of substituents on the azetidinone ring (diastereoselectivity) is also crucial. The Staudinger cycloaddition, for instance, can lead to either cis or trans β-lactams depending on the reaction conditions and the nature of the substituents on the ketene and the imine nih.govmdpi.com.

The stereochemical outcome of the cycloaddition is often rationalized by considering the geometry of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen on the ketene. Subsequent conrotatory ring closure then determines the relative stereochemistry of the substituents at the C3 and C4 positions of the azetidinone ring mdpi.com. By carefully choosing the reactants and reaction conditions, it is possible to favor the formation of one diastereomer over the other. For example, the reaction of hydrazones with ketenes can be highly stereocontrolled, leading exclusively to products with a specific configuration nih.gov.

The formation of the hydrochloride salt of 1-aminoazetidin-2-one is typically achieved in the final step of the synthesis by treating the free base with hydrochloric acid in a suitable solvent, such as ether or ethanol. This not only provides a stable, crystalline solid but can also be important for the compound's solubility and handling properties.

| Reactants | Catalyst/Conditions | Product | Diastereoselectivity | Reference |

| Ketene and Imine | Varies | cis- or trans-β-Lactam | Controllable | nih.govmdpi.com |

| Hydrazones and Ketenes | - | 1-Amino-β-lactam | High | nih.gov |

Reaction Mechanisms and Transformational Chemistry of 1 Aminoazetidin 2 One Hydrochloride

Nucleophilic Reactivity at the Azetidinone Ring

The azetidin-2-one, or β-lactam, ring is characterized by significant angle and torsional strain. This strain, coupled with a reduction in amide resonance stabilization compared to acyclic amides, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. bepls.comglobalresearchonline.net Such attacks are the primary pathway for the degradation and synthetic transformation of this heterocyclic system.

The most common transformation involving the β-lactam core is nucleophilic acyl substitution, which proceeds via the cleavage of the N1-C2 amide bond. bepls.com This reactivity is fundamental to the biological action of β-lactam antibiotics like penicillins and cephalosporins, which act by acylating bacterial transpeptidase enzymes. bepls.com For 1-aminoazetidin-2-one (B12861267), treatment with a variety of nucleophiles can induce this ring-opening, where the β-lactam acts as an effective acylating agent.

The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon (C2). This forms a tetrahedral intermediate which then collapses, cleaving the N1-C2 bond due to it being the most labile bond in the strained ring. The stability of the leaving group, in this case, the N1-amino group, influences the reaction rate.

While N1-C2 cleavage is predominant, other modes of ring cleavage can occur depending on the substitution pattern and reaction conditions. For instance, the introduction of a heteroatom substituent at the C4 position can destabilize the ring and promote N1-C4 bond cleavage. bepls.com Cleavage of the C2-C3 bond is less common in ring-opening reactions and is more frequently encountered in synthetic strategies aimed at forming the azetidinone ring itself. acs.org However, certain rearrangements of substituted azetidin-2-ones can involve C2-C3 bond cleavage. acs.org The presence of substituents with unsaturated groups (like aryl or carboxylate) adjacent to the ring can also influence bond cleavage by stabilizing transition states or intermediates. magtech.com.cn

Acid-mediated intramolecular ring-opening has also been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the ring, leading to decomposition. nih.gov

The regioselectivity of nucleophilic attack on substituted azetidinium ions—formed by the quaternization of the ring nitrogen—is highly dependent on the substitution pattern. magtech.com.cnorganic-chemistry.org Experimental and computational studies have shown that electronic and steric effects dictate the site of nucleophilic attack. organic-chemistry.org

Electronic Effects : In azetidines with unsaturated substituents at C2 (such as aryl or acyl groups), nucleophiles preferentially attack the carbon adjacent to the stabilizing group. magtech.com.cn

Steric Effects : In the absence of strong electronic factors, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn For example, in azetidinium ions lacking a C4 substituent, nucleophiles often attack the C4 position. Conversely, the presence of a methyl group at C4 can direct the nucleophilic attack to the C2 position. organic-chemistry.org

Stereochemical control is a crucial aspect of these reactions. The ring-opening of optically active N-tosyl azetidines with certain nucleophiles has been shown to proceed through a mechanism with significant carbocationic character, leading to racemic products. nih.govresearchgate.net However, stereoselectivity can be achieved by introducing directing groups. For instance, a hydroxyl group on the azetidine (B1206935) ring can anchor an incoming nucleophile, directing its delivery and resulting in a ring-opening process with a predominant inversion of configuration. nih.govresearchgate.net

| Azetidinium Substituent Pattern | Nucleophile | Primary Site of Attack (Regioselectivity) | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Unsubstituted at C4 | Azide, Benzylamine, Alkoxides | C4 | Not specified | organic-chemistry.org |

| Methyl group at C4 | Azide, Benzylamine, Alkoxides | C2 | Not specified | organic-chemistry.org |

| N-Tosyl, 2-Aryl | Aryl borates (Phenols) | C2 | Racemization (Carbocationic intermediate) | nih.govresearchgate.net |

| N-Tosyl, 2-Aryl, with hydroxyl group | Aryl borates (Phenols) | C2 | Predominant inversion of configuration | nih.govresearchgate.net |

Electrophilic Reactivity and Functionalization

Beyond ring-opening, the 1-aminoazetidin-2-one hydrochloride scaffold allows for functionalization at several positions through reactions with electrophiles.

The exocyclic primary amino group at the N1 position is a key site for functionalization. As a potent nucleophile, it readily reacts with a wide range of electrophiles. msu.edumasterorganicchemistry.com These reactions are characteristic of primary amines and allow for the synthesis of a diverse library of derivatives. libretexts.orguni-muenchen.de

Acylation : The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the properties of the parent compound.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions can be difficult to control, often resulting in polyalkylation. msu.edu

Sulfonylation : Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu

Reaction with Aldehydes and Ketones : The amino group can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to form secondary amines.

| Reaction Type | Electrophilic Reagent | Product Class | Reference |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Anhydrides | N-Acyl-1-aminoazetidin-2-ones (Amides) | msu.edu |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-1-aminoazetidin-2-ones | msu.edu |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Sulfonyl-1-aminoazetidin-2-ones (Sulfonamides) | msu.edu |

| Condensation | Aldehydes (R-CHO), Ketones (R₂C=O) | Imines (Schiff Bases) | msu.edu |

The carbonyl group at C2 is electrophilic and can undergo nucleophilic addition, although this often leads to ring cleavage. bepls.com The most significant modification at this position that preserves the ring is reduction. The C=O group can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding 1-aminoazetidine. Potent and selective reducing agents like diborane, lithium aluminum hydride (LiAlH₄), and particularly diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. acs.org These reductions are valuable as they typically proceed while retaining the stereochemistry of the substituents on the ring, providing access to saturated azetidine derivatives. acs.org

Direct functionalization of the C3 and C4 positions of an unsubstituted 1-aminoazetidin-2-one ring is challenging. The reactivity of the β-lactam ring often interferes with reactions that would typically functionalize C-H bonds. Therefore, derivatives with substituents at C3 and C4 are most commonly prepared through synthetic routes that utilize already functionalized precursors, such as the Staudinger ketene-imine cycloaddition or the Kinugasa reaction. globalresearchonline.netnih.gov

Research has explored the synthesis of azetidin-2-ones with a wide variety of substituents at these positions to modulate biological activity and chemical properties. For instance, a C4 substituent is often essential for the inhibitory properties of certain azetidinone-based enzyme inhibitors. nih.gov The stereochemical relationship between substituents at C3 and C4 (cis vs. trans) is also a critical determinant of biological activity. nih.gov While direct C-H activation at these positions is not a standard transformation, the potential for forming an enolate at the C3 position under strongly basic conditions exists, which could then react with electrophiles, although this may be complicated by competing ring-opening reactions.

Rearrangement Reactions Involving the Azetidinone Nucleus

The strained azetidinone ring in 1-aminoazetidin-2-one and its derivatives can undergo several types of rearrangement reactions, often promoted by thermal or photochemical stimuli. These reactions can lead to the formation of different heterocyclic systems or functionalized open-chain products.

One notable rearrangement is the photochemical transformation of α-oxoamides into β-lactams. nih.gov While this is a synthetic route to β-lactams, the reverse, a ring expansion or cleavage, can also be envisaged under certain conditions. For N-aminoazetidinones, thermal rearrangements can lead to the formation of five-membered heterocyclic structures like pyrazolidinones. This transformation is believed to proceed through a diradical intermediate, initiated by the homolytic cleavage of the N-N bond, followed by ring expansion.

Another potential rearrangement for the azetidinone nucleus involves the cleavage of the C2-C3 or C3-C4 bonds, which can be influenced by the substituents on the ring. While specific studies on 1-aminoazetidin-2-one hydrochloride are not extensively documented, the general principles of β-lactam chemistry suggest that such rearrangements are plausible.

| Reaction Type | Promoting Conditions | Potential Products | General Mechanism Notes |

|---|---|---|---|

| Thermal Rearrangement | Heating in an inert solvent | Pyrazolidinone derivatives | Proceeds via N-N bond homolysis followed by ring expansion. |

| Photochemical Rearrangement | UV irradiation | Isomeric β-lactams, open-chain amides | Can involve Norrish-type cleavage of the carbonyl group. |

Participation in Cycloaddition Reactions

The azetidinone ring, particularly when unsaturated derivatives are formed in situ, can participate in cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic molecules. The reactivity in cycloadditions is influenced by the electronic nature of the substituents on the β-lactam ring.

The most common type of cycloaddition involving the β-lactam framework is the [2+2] cycloaddition, famously utilized in the Staudinger synthesis of β-lactams from ketenes and imines. nih.gov While this is a synthetic method, the reverse, or fragmentation, can occur. More relevant to the transformational chemistry of a pre-formed β-lactam are cycloadditions where the ring itself or a substituent acts as a component.

For 1-aminoazetidin-2-one, the N-amino group can be converted into a nitrene or a related reactive intermediate, which can then undergo cycloaddition with alkenes or dienes. For instance, oxidation of the N-amino group could generate a nitrene that adds to a diene in a [4+1] cycloaddition manner.

Furthermore, if the azetidinone ring itself contains a double bond (an azetine), it can act as a dienophile or a diene in Diels-Alder [4+2] cycloadditions. masterorganicchemistry.com The introduction of unsaturation into the 1-aminoazetidin-2-one framework would be a prerequisite for such reactivity. Research on related systems shows that 1-azetines can undergo [3+2] cycloadditions with various dipolarophiles. acs.org

| Reaction Type | Reactants | Key Intermediate/Component | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Unsaturated azetidinone (azetine) and a diene/dienophile | Azetine ring | Bicyclic adducts |

| [3+2] Cycloaddition | 1-Azetine and a dipolarophile | Azetine as a 1,3-dipole equivalent | Fused heterocyclic systems |

| [4+1] Cycloaddition | N-aminoazetidinone-derived nitrene and a diene | Nitrene | Nitrogen-containing five-membered rings |

Substitution Reactions and their Mechanisms (e.g., SN1, SN2, nucleophilic aromatic substitution)

Substitution reactions at the azetidinone ring are crucial for the functionalization and diversification of β-lactam structures. These reactions can occur at the carbon atoms of the ring or at the exocyclic amino group.

At the C4 position , nucleophilic substitution is a common transformation. The mechanism, whether SN1 or SN2, is highly dependent on the nature of the leaving group at C4, the incoming nucleophile, and the substituents on the ring. For an SN2 reaction, a backside attack by the nucleophile would lead to an inversion of stereochemistry at the C4 center. youtube.comyoutube.com This is a well-established principle in β-lactam chemistry. An SN1 mechanism, proceeding through a carbocation intermediate, would likely result in a mixture of stereoisomers. youtube.comyoutube.com The stability of the potential carbocation at C4, influenced by adjacent substituents, would determine the feasibility of an SN1 pathway.

At the N1 position , the amino group of 1-aminoazetidin-2-one can undergo various substitution reactions. It can be acylated, alkylated, or sulfonylated, leading to a wide range of derivatives. These reactions typically proceed through a standard nucleophilic attack of the amino group on an electrophilic center.

Nucleophilic Aromatic Substitution (SNAr) is also a possibility if an aryl group is attached to the N1-amino group. The amino group, being an activating group, would direct incoming electrophiles to the ortho and para positions of the aromatic ring in electrophilic aromatic substitution. doubtnut.com Conversely, if the attached aryl group bears electron-withdrawing groups, it could be susceptible to nucleophilic aromatic substitution.

| Position | Reaction Type | Reagents | Mechanism | Products |

|---|---|---|---|---|

| C4 | Nucleophilic Substitution | Nucleophile, Leaving group at C4 | SN1 or SN2 | C4-functionalized azetidinones |

| N1-amino | Acylation | Acyl chloride, anhydride | Nucleophilic acyl substitution | N-acyl-1-aminoazetidin-2-ones |

| N1-amino | Alkylation | Alkyl halide | Nucleophilic substitution | N-alkyl-1-aminoazetidin-2-ones |

| N-Aryl | Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3) | EAS | Ortho/para substituted N-aryl derivatives |

Derivatization and Complex Molecular Architecture Development Utilizing 1 Aminoazetidin 2 One Hydrochloride

Strategies for Amino Group Derivatization

Acylation of the primary amino group of 1-aminoazetidin-2-one (B12861267) is a straightforward and efficient method for derivatization. This reaction typically involves treating the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comyoutube.com This process converts the highly basic amino group into a neutral amide functionality, which can be advantageous in modulating the molecule's physicochemical properties. youtube.com For instance, the reaction of an amine with an acid chloride results in the formation of an amide and a molecule of hydrochloric acid, which necessitates the use of a base to drive the reaction to completion. youtube.com This strategy has been employed in the synthesis of N-(2-oxoazetidin-3-yl)amides, which have shown potential as inhibitors of N-acylethanolamine acid amidase (NAAA). nih.gov

Table 1: Examples of Acylation Reactions

| Amine Substrate | Acylating Agent | Product |

|---|---|---|

| Aniline | Acetyl chloride | Acetanilide |

This table illustrates the general principle of acylation, a reaction type applicable to 1-aminoazetidin-2-one hydrochloride.

Alkylation of the amino group introduces alkyl substituents, further expanding the chemical space of 1-aminoazetidin-2-one derivatives. Direct alkylation using alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. researchgate.net However, methodologies for the direct N-alkylation of unprotected amino acids using alcohols have been developed, offering a more selective and sustainable approach that produces water as the only byproduct. nih.gov Protecting the amino group with a bulky substituent, such as a trityl or benzyl (B1604629) group, can help prevent racemization and control the extent of alkylation. nih.gov Nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins represents another advanced strategy for creating C(sp3)–C(sp3) bonds. thieme-connect.de

The reaction of the primary amino group of 1-aminoazetidin-2-one with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.compressbooks.pub This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process, and the pH of the reaction medium is a critical parameter to control. libretexts.orglibretexts.org The resulting imine can be a stable final product or a reactive intermediate that can undergo further transformations. nih.govderpharmachemica.com For example, the cyclization of Schiff bases with chloroacetyl chloride is a common method for synthesizing 2-azetidinone derivatives. derpharmachemica.com

The general mechanism for imine formation proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.publibretexts.org Subsequent protonation of the hydroxyl group facilitates its elimination as water, yielding an iminium ion, which is then deprotonated to give the final imine. pressbooks.publibretexts.org

Reductive amination is a powerful two-step method that converts the amino group into a secondary or tertiary amine by first forming an imine with an aldehyde or ketone, followed by reduction of the imine intermediate. wikipedia.orglibretexts.org This approach offers greater control compared to direct alkylation, preventing over-alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being particularly useful as it selectively reduces the imine in the presence of the starting carbonyl compound. libretexts.orgmasterorganicchemistry.com This allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are combined. youtube.com The process is versatile and can be used to install a wide range of alkyl groups. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity |

|---|---|

| Sodium borohydride (B1222165) (NaBH4) | Reduces both imines and carbonyls |

| Sodium cyanoborohydride (NaBH3CN) | Selectively reduces imines over carbonyls. libretexts.orgmasterorganicchemistry.com |

This table provides an overview of reducing agents commonly used in reductive amination, a key derivatization strategy.

Fusion with Other Heterocyclic Systems

The 1-aminoazetidin-2-one scaffold can be fused with other heterocyclic rings to create novel polycyclic systems with diverse pharmacological profiles. This strategy involves constructing a new ring that shares one or more atoms with the azetidinone core. Such fusion can be achieved through various synthetic routes, often leveraging the reactivity of the amino group or other functionalities introduced onto the azetidinone ring. For example, intramolecular cyclization reactions can lead to the formation of bicyclic or more complex fused structures. researchgate.net The synthesis of fused heterocyclic imines via intramolecular Staudinger/aza-Wittig tandem reactions, followed by further transformations, allows for the creation of medicinally relevant nitrogen-containing fused heterocycles. rsc.org The development of fused heteroaromatic azolopyridines from the condensation of aminotriazoles with ketones highlights another approach to building complex fused systems. frontiersin.org

Construction of Polycyclic and Spirocyclic Azetidinone Derivatives

Beyond fusion, the azetidinone ring can serve as a foundation for constructing more intricate polycyclic and spirocyclic architectures. Spirocycles are compounds where two rings are connected through a single shared atom. The synthesis of spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction. nih.gov These spirocyclic structures can act as bioisosteres for common saturated heterocycles, offering novel patent-free analogs of existing drugs with potentially improved properties. nih.gov For instance, the cycloaddition reactions of azetines, which are unsaturated analogs of azetidines, can yield valuable fused-polycyclic azetidines. nih.gov The formation of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides from the cyclization of N-(arylidene)hydrazinoacetyl sulfonamide derivatives demonstrates the construction of substituted monocyclic azetidinones that can be precursors to more complex systems. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1-Aminoazetidin-2-one hydrochloride |

| N-(2-oxoazetidin-3-yl)amide |

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide |

| N-(arylidene)hydrazinoacetyl sulfonamide |

| Acetanilide |

| Aniline |

| Acetyl chloride |

| Chloroacetyl chloride |

| Sodium cyanoborohydride |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Trityl |

| Benzyl |

| N-acylethanolamine acid amidase |

Application in Peptide Mimetics and Non-Natural Amino Acid Surrogates

The strategic derivatization of core molecular scaffolds to generate novel peptide mimetics and non-natural amino acid surrogates is a cornerstone of modern medicinal chemistry. These efforts aim to produce molecules with enhanced pharmacokinetic properties, improved stability, and specific conformational geometries to target biological receptors with high affinity and selectivity. While direct research on the application of 1-Aminoazetidin-2-one hydrochloride in this context is not extensively documented in publicly available literature, the closely related class of 3-Aminoazetidin-2-one (B3054971) derivatives provides a strong precedent for the potential utility of the azetidinone core in developing complex molecular architectures for peptidomimetics.

The azetidinone ring, a four-membered lactam, serves as a valuable structural motif for inducing conformational constraints in peptide backbones. nih.govnih.gov By incorporating this rigid scaffold, chemists can limit the rotational freedom of the peptide chain, pre-organizing it into a bioactive conformation that mimics natural peptide secondary structures like β-turns. nih.govmdpi.com This conformational restriction can lead to increased receptor binding affinity and enhanced biological activity. nih.gov

Insights from 3-Aminoazetidin-2-one Derivatives

Research on 3-Aminoazetidin-2-one derivatives has demonstrated their successful application as inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA). nih.govnih.gov In these studies, the 3-amino group of the azetidinone ring serves as a key handle for derivatization, allowing for the attachment of various acyl chains. This derivatization is crucial for modulating the inhibitory potency and physicochemical properties of the resulting compounds.

The general synthetic approach to these derivatives involves the enantioselective synthesis of the 3-aminoazetidin-2-one scaffold, often starting from serine derivatives, followed by acylation of the exocyclic amino group. nih.gov This modular synthesis allows for the creation of a library of compounds with diverse side chains, a critical step in structure-activity relationship (SAR) studies.

The key findings from studies on 3-Aminoazetidin-2-one amides as NAAA inhibitors highlight several important structural features:

The β-lactam moiety is essential for activity.

The stereochemistry at the C(3) position significantly influences inhibitory potency, with the (S)-configuration being preferred. nih.gov

The nature of the acyl side chain plays a critical role in determining the inhibitory activity, with longer, flexible alkyl chains often showing higher potency. nih.gov

These findings underscore the value of the azetidinone scaffold as a platform for developing biologically active molecules. The ability to systematically modify the substituent at the amino group allows for the fine-tuning of the molecule's properties.

Projected Applications of 1-Aminoazetidin-2-one Hydrochloride

Extrapolating from the research on its 3-amino isomer, 1-Aminoazetidin-2-one hydrochloride presents intriguing possibilities as a versatile building block for peptide mimetics and non-natural amino acid surrogates. The primary amino group at the N(1) position of the azetidinone ring offers a reactive site for various chemical modifications.

Table 1: Potential Derivatization Reactions at the N(1)-Amino Group of 1-Aminoazetidin-2-one

| Reaction Type | Reagent/Conditions | Potential Product Functionality |

| Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Introduction of diverse side chains, mimicking natural amino acid residues. |

| Reductive Amination | Aldehydes/Ketones, Reducing agents | Formation of N-alkylated derivatives for probing steric and electronic effects. |

| Sulfonylation | Sulfonyl chlorides | Introduction of sulfonamide groups to alter solubility and hydrogen bonding capacity. |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates, Isothiocyanates | Creation of urea or thiourea linkages for novel backbone structures. |

The incorporation of 1-Aminoazetidin-2-one derivatives into a peptide chain could introduce a unique conformational kink due to the constrained nature of the four-membered ring. This could be particularly useful in mimicking turn structures, which are crucial for many protein-protein interactions. mdpi.com

Table 2: Potential Impact of 1-Aminoazetidin-2-one Incorporation on Peptide Properties

| Property | Anticipated Effect | Rationale |

| Conformational Rigidity | Increased | The strained azetidinone ring restricts bond rotation, leading to a more defined three-dimensional structure. nih.govnih.gov |

| Proteolytic Stability | Enhanced | The unnatural amino acid surrogate is not recognized by proteases, preventing enzymatic degradation of the peptide. nih.gov |

| Receptor Binding | Potentially Improved | A pre-organized conformation that mimics the bioactive fold can lead to higher binding affinity. nih.gov |

| Bioavailability | Potentially Modified | Altered polarity and hydrogen bonding capacity can influence membrane permeability and solubility. |

While the direct synthesis and evaluation of peptide mimetics from 1-Aminoazetidin-2-one hydrochloride remain to be explored in detail, the established chemistry and biological significance of its 3-amino counterpart provide a compelling rationale for its investigation as a valuable scaffold in the design and development of novel therapeutic agents. The systematic derivatization of this compound could lead to the discovery of new non-natural amino acid surrogates with unique structural and functional properties, thereby expanding the toolbox of medicinal chemists.

Computational and Theoretical Investigations of 1 Aminoazetidin 2 One Hydrochloride Chemistry

Quantum Chemical Studies

Quantum chemical methods would be employed to investigate the electronic properties and reactivity of the 1-Aminoazetidin-2-one (B12861267) hydrochloride molecule.

Electronic Structure Elucidation (e.g., Density Functional Theory)

Density Functional Theory (DFT) would be a primary tool for elucidating the electronic structure of 1-Aminoazetidin-2-one hydrochloride. Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key parameters that would be determined include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable structure.

Electronic Properties: Distribution of electron density, electrostatic potential maps, and atomic charges. These would reveal the most electron-rich and electron-poor regions of the molecule, offering clues about its reactivity.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra, which could be compared with experimental data to validate the computational model.

A hypothetical data table of optimized geometrical parameters from a DFT calculation might look like this:

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | N1-C2 | Data not available |

| Bond Length (Å) | C2=O3 | Data not available |

| Bond Length (Å) | C2-C4 | Data not available |

| Bond Length (Å) | N1-N5 (amino) | Data not available |

| Bond Angle (°) | N1-C2-C4 | Data not available |

| Bond Angle (°) | C2-N1-N5 | Data not available |

| Dihedral Angle(°) | H-N5-N1-C2 | Data not available |

Reaction Pathway Analysis and Transition State Modeling

Theoretical studies would be crucial for mapping out potential reaction pathways involving 1-Aminoazetidin-2-one hydrochloride. This would involve locating and characterizing the transition state (TS) structures for reactions such as hydrolysis of the β-lactam ring or reactions at the amino group. By calculating the activation energies, researchers could predict the feasibility and kinetics of different reactions. For instance, the ring-opening reaction, a critical process for β-lactam antibiotics, could be modeled to understand its mechanism.

Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide fundamental insights into the molecule's reactivity.

HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons and would likely be centered on regions of high electron density, such as the nitrogen or oxygen atoms.

LUMO: The energy and location of the LUMO would signify the molecule's ability to accept electrons, with the LUMO likely being distributed around the electrophilic carbonyl carbon of the β-lactam ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO would be a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 1-Aminoazetidin-2-one hydrochloride over time, providing insights into its conformational landscape and interactions with its environment.

Conformational Analysis and Flexibility

While the azetidinone ring itself is relatively rigid, the exocyclic 1-amino group can exhibit conformational flexibility. MD simulations would explore the different possible orientations (rotamers) of the amino group relative to the ring. By constructing a Ramachandran-like plot for the relevant dihedral angles, the most populated and energetically favorable conformations could be identified. This analysis would be important for understanding how the molecule might interact with biological targets.

Solvent Effects on Reactivity

MD simulations would be instrumental in understanding how a solvent, such as water, influences the structure and reactivity of 1-Aminoazetidin-2-one hydrochloride. Simulations would explicitly model the solvent molecules around the solute to study:

Solvation Shell Structure: How water molecules arrange themselves around the polar and nonpolar parts of the molecule.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the molecule (e.g., the carbonyl oxygen and amino hydrogens) and the surrounding water molecules.

Potential of Mean Force (PMF): Calculations could be performed to understand the energetic landscape of processes like the dissociation of the hydrochloride ion in solution or the approach of a reactant in a solvent environment.

A hypothetical data table summarizing hydrogen bond analysis from an MD simulation might be:

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Occupancy (%) | Average Distance (Å) |

| N5-H (Amino) | Water (Oxygen) | Data not available | Data not available |

| Water (Hydrogen) | O3 (Carbonyl) | Data not available | Data not available |

| Water (Hydrogen) | Cl- (Chloride) | Data not available | Data not available |

Without specific research to draw upon, the detailed findings for 1-Aminoazetidin-2-one hydrochloride remain speculative. The methodologies described represent the standard computational approaches that would be necessary to generate the specific data requested.

Force Field Development and Validation for Azetidinone Systems

The accuracy of molecular dynamics (MD) simulations, which are crucial for understanding the behavior of molecules like 1-aminoazetidin-2-one hydrochloride, is heavily dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov The development and validation of force fields for novel or less common molecular scaffolds, such as the azetidinone ring system, is a critical area of computational chemistry.

Force field development is a complex process that involves parameterizing intramolecular terms (bond lengths, angles, dihedrals) and intermolecular terms (van der Waals and electrostatic interactions). nih.gov For azetidinone systems, this process would involve several key steps. Initially, quantum mechanics (QM) calculations are performed on 1-aminoazetidin-2-one and smaller, representative fragments to obtain high-quality data on molecular geometries, vibrational frequencies, and charge distributions. frontiersin.org This QM data serves as the target data for parameter optimization. nih.gov

Commonly used force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) provide general parameters that can serve as a starting point. nih.govambermd.org For instance, the General Amber Force Field (GAFF) is designed for organic small molecules and can provide initial parameters. nih.gov However, for a strained system like an azetidinone, these general parameters often require refinement to accurately capture the unique electronic and conformational properties of the four-membered ring.

The parameterization process involves fitting the force field parameters to the QM target data. This is often an iterative process where parameters, especially partial atomic charges and dihedral angles, are adjusted to best reproduce the QM-calculated properties. frontiersin.orgnih.gov The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used method to derive high-quality atomic charges that accurately reflect the electrostatic potential around the molecule. nih.govwayne.edu

Once a set of parameters is developed, it must be rigorously validated. Validation ensures that the force field can accurately reproduce experimental data or high-level QM calculations that were not used in the parameterization process. nih.govnih.gov For azetidinone systems, validation might involve comparing MD simulation results with experimental data on crystal structures, NMR observables, or thermodynamic properties like solvation free energy. A key validation step is to ensure that the force field can correctly reproduce the conformational preferences and dynamic behavior of the azetidinone ring. nih.gov The table below outlines a typical workflow for force field development and validation for a system like 1-aminoazetidin-2-one.

| Phase | Step | Description | Relevant Techniques |

| Development | 1. Quantum Mechanics Calculations | Generation of high-quality reference data for geometry, vibrational frequencies, and electrostatic potential of 1-aminoazetidin-2-one and its fragments. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| 2. Initial Parameter Assignment | Assignment of initial bond, angle, dihedral, and van der Waals parameters from a general force field. | General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF) | |

| 3. Partial Charge Derivation | Calculation of partial atomic charges that accurately represent the molecule's electrostatic potential. | Restrained Electrostatic Potential (RESP) fitting | |

| 4. Parameter Optimization | Refinement of force field parameters, particularly dihedral angles, to reproduce QM energy profiles of key conformational changes. | Iterative fitting algorithms | |

| Validation | 5. Structural Validation | Comparison of simulated structures with experimental (e.g., X-ray crystallography) or high-level QM optimized geometries. | Root Mean Square Deviation (RMSD) analysis |

| 6. Dynamical Validation | Assessment of the force field's ability to reproduce dynamic properties, such as vibrational spectra or conformational transitions observed in simulations. | Normal mode analysis, long-timescale MD simulations | |

| 7. Condensed-Phase Validation | Evaluation of the force field's performance in simulating the molecule in a solvent, comparing properties like solvation free energy and radial distribution functions with experimental or benchmark data. | Free energy calculations, analysis of solvent structure |

Prediction of Reactivity Profiles based on Theoretical Parameters

FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-aminoazetidin-2-one, the strained four-membered β-lactam ring is expected to significantly influence its electronic properties and reactivity. The ring strain leads to a higher energy state and can affect the energies of the molecular orbitals. The carbonyl carbon of the β-lactam is a key electrophilic site, susceptible to nucleophilic attack, which is a critical step in the mechanism of action of many β-lactam antibiotics.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. youtube.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com For 1-aminoazetidin-2-one hydrochloride, the protonated amino group would be a prominent region of positive potential, while the carbonyl oxygen would be a region of negative potential.

The following table summarizes key theoretical parameters and their implications for the reactivity of 1-aminoazetidin-2-one. The values presented are illustrative and would be obtained from specific QM calculations (e.g., using Density Functional Theory).

| Theoretical Parameter | Significance for Reactivity | Predicted Characteristics for 1-Aminoazetidin-2-one |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy corresponds to greater nucleophilicity. | The lone pairs on the nitrogen atoms and the carbonyl oxygen would be major contributors to the HOMO. |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy corresponds to greater electrophilicity. | The antibonding π* orbital of the carbonyl group is expected to be the LUMO, making the carbonyl carbon highly electrophilic. |

| HOMO-LUMO Gap | A measure of chemical reactivity. A smaller gap suggests higher reactivity. | The strained ring system is expected to result in a relatively small HOMO-LUMO gap, indicating high reactivity. |

| Electrostatic Potential (ESP) | Maps the charge distribution and identifies sites for electrophilic and nucleophilic attack. nih.gov | A strong negative potential is expected around the carbonyl oxygen, while a strong positive potential will be located at the protonated amino group and the carbonyl carbon. |

| Atomic Charges | Quantifies the partial charge on each atom, helping to identify electrophilic and nucleophilic centers. | The carbonyl carbon will have a significant positive partial charge, and the carbonyl oxygen will have a significant negative partial charge. The nitrogen of the amino group will also carry a positive charge due to protonation. |

By combining these theoretical parameters, a comprehensive reactivity profile for 1-aminoazetidin-2-one hydrochloride can be constructed. This profile can predict, for example, its susceptibility to hydrolysis via nucleophilic attack at the carbonyl carbon, a key reaction in both its biological activity and degradation. Computational studies can model the reaction pathways for such processes, providing valuable mechanistic insights. nih.gov

Emerging Trends and Future Research Perspectives in 1 Aminoazetidin 2 One Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Protocols

The demand for environmentally friendly chemical processes has driven significant innovation in the synthesis of azetidin-2-ones. Traditional methods are often being replaced by more sustainable alternatives that offer improved yields, shorter reaction times, and reduced waste. ijpsr.com

Green Chemistry Approaches: Novel "green" methods are being employed for the synthesis of 2-azetidinone derivatives. These include techniques such as microwave-assisted synthesis and sonication, which can significantly accelerate reaction rates and often lead to higher yields compared to conventional heating methods. derpharmachemica.com For instance, microwave irradiation in solvent-free conditions or in high-boiling point solvents like DMF has proven effective. derpharmachemica.com The use of molecular sieves to remove water generated during the reaction is another strategy to improve efficiency and avoid harsh dehydrating agents. ijpsr.com

Biocatalysis: A groundbreaking area of development is the use of enzymes to catalyze the formation of the β-lactam ring. Researchers have identified and are exploring enzymes like β-lactam synthetase, which offers a highly specific and efficient route to these structures under mild, aqueous conditions. nih.gov This biosynthetic approach is inspired by the natural pathways for penicillin and cephalosporin (B10832234) production and represents a significant step towards truly sustainable manufacturing. nih.gov

Below is a table comparing conventional and emerging sustainable synthetic protocols for β-lactam synthesis.

| Feature | Conventional Methods (e.g., Staudinger Cycloaddition) | Emerging Sustainable Methods |

| Energy Source | Often requires prolonged heating or very low temperatures. | Microwave irradiation, sonication, or ambient temperatures for biocatalysis. |

| Solvents | Often relies on chlorinated or other hazardous organic solvents. | Solvent-free conditions, water, or greener solvents like DMSO or ionic liquids. |

| Reaction Time | Can range from several hours to days. | Often reduced to minutes or a few hours. derpharmachemica.com |

| Byproducts | Can generate significant stoichiometric waste from reagents and catalysts. | Minimal waste generation, especially in biocatalytic processes. |

| Catalyst | May use stoichiometric amounts of reagents or heavy metal catalysts. | Catalytic amounts of greener reagents or biodegradable enzymes. |

Exploration of New Reactivity Modes and Mechanistic Discoveries

While the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine remains a cornerstone of β-lactam synthesis, research is actively exploring new ways to construct and modify the azetidinone core. researchgate.net

New Mechanistic Pathways: The discovery of β-lactam synthetase has unveiled a novel ATP/Mg²⁺-dependent enzymatic mechanism for ring closure, which proceeds through the activation of a carboxylic acid group followed by intramolecular attack by a nitrogen atom. nih.gov This is fundamentally different from the pericyclic mechanism of the Staudinger reaction. Furthermore, studies on the lithium enolate of N-substituted azetidin-2-ones have characterized their aldol (B89426) reactions, treating the azetidinone itself as a reactive synthon of β-alanine for condensations with aldehydes and ketones. nih.govacs.org

Unsaturated Azetine Intermediates: There is growing interest in the chemistry of 1- and 2-azetines, the unsaturated analogues of azetidines. nih.gov These strained, reactive intermediates can be accessed through various methods and serve as precursors to highly functionalized β-lactams and other valuable heterocyclic structures. nih.gov Their controlled manipulation opens up new synthetic routes that were previously inaccessible. nih.gov The imine functionality in 1-azetines and the alkene in 2-azetines provide reactive handles for a range of addition reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production and screening of β-lactam derivatives.

Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing for the synthesis of azetidinones. researchgate.net These benefits include enhanced safety when using hazardous reagents, precise control over reaction parameters (temperature, pressure, and time), rapid reaction optimization, and easier scalability. nih.govsoci.org Reactions that are difficult or dangerous to scale up in batch, such as those involving highly reactive intermediates, can often be performed safely and efficiently in a continuous flow reactor. nih.gov This technology has been successfully applied to produce lactams with significantly shorter reaction times and improved yields compared to batch methods. thieme-connect.com

Automated Synthesis: Automation, often coupled with flow chemistry, enables the rapid synthesis of large libraries of compounds. soci.org By systematically varying the starting materials and reagents, automated platforms can generate a diverse array of 1-aminoazetidin-2-one (B12861267) hydrochloride analogues. This high-throughput synthesis is invaluable for medicinal chemistry applications, allowing for the efficient exploration of structure-activity relationships (SAR) to identify new therapeutic candidates.

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation (excluding data)

The precise characterization of β-lactam structures and the real-time monitoring of their formation are crucial for developing robust synthetic protocols. Advanced spectroscopic techniques are indispensable tools for these tasks.

In-Situ Reaction Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for monitoring the progress of a reaction in real time without the need for sampling. spectroscopyonline.com For β-lactam synthesis, one can observe the disappearance of reactant peaks and the emergence of the characteristic carbonyl (C=O) stretching band of the azetidinone ring. nih.govresearchgate.net This allows for precise determination of reaction kinetics and endpoints, aiding in optimization and ensuring process consistency. Stopped-flow IR spectroscopy has been used to study the kinetics of β-lactam interactions with proteins, simultaneously measuring chemical events and conformational changes in the protein structure. nih.gov

Structural Confirmation: While 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques are essential for unambiguously confirming the complex structures and stereochemistry of substituted azetidinones. slideshare.net

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, identifying adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry (e.g., cis vs. trans isomers) of substituents on the β-lactam ring. youtube.com

Computer-assisted structure elucidation (CASE) programs are also becoming more prevalent, using NMR and MS data to generate and rank possible structures, which can be particularly useful for novel or unexpected products. nih.govacdlabs.comresearchgate.net

Design of Next-Generation Synthetic Intermediates and Scaffolds

1-Aminoazetidin-2-one hydrochloride is not just a target molecule but also a valuable building block for more complex chemical architectures. Its inherent reactivity and multiple functionalization points make it an ideal starting point for designing next-generation synthetic intermediates and scaffolds.

The β-Lactam as a Synthon: The strained four-membered ring of the β-lactam is susceptible to ring-opening reactions. wikipedia.org This property is exploited in the "β-lactam synthon method," where enantiopure β-lactams are used as constrained intermediates to synthesize a wide variety of other molecules, including non-protein amino acids, peptides, and other heterocyclic systems. nih.gov For example, the hydrolysis of a 3-amino-β-lactam can yield an α,β-diamino acid, a valuable component of some peptidic natural products. nih.gov

Scaffold for Medicinal Chemistry: The azetidinone core is a privileged scaffold in drug discovery. acs.org The N-amino group of 1-aminoazetidin-2-one hydrochloride provides a crucial vector for diversification. It can be acylated, alkylated, or used as a handle to attach other molecular fragments, allowing for the creation of large and diverse compound libraries. nih.gov These libraries can then be screened for various biological activities, extending beyond traditional antibacterial applications to areas such as enzyme inhibition and anticancer agents. nih.gov The development of fused, bridged, and spirocyclic ring systems based on the azetidine (B1206935) framework is an active area of research aimed at exploring new chemical space for CNS-targeted therapies. acs.org

Q & A

Q. What are the standard methods for synthesizing 1-aminoazetidin-2-one hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis Approaches : Common methods include ring-opening reactions of β-lactams or condensation of amines with ketenes. For example, analogous compounds like pyrrolidinium hydrochlorides (e.g., ) are synthesized via acid-catalyzed cyclization.

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase (e.g., methanol-phosphate buffer) and UV detection at 200–210 nm (similar to clonidine hydrochloride analysis in ). Validate linearity (1–10 µg/mL range), recovery (>98%), and RSD (<2%).

- NMR/FTIR : Confirm structural integrity via characteristic peaks (e.g., NH stretch at ~3000 cm⁻¹ in FTIR; β-lactam carbonyl at ~170 ppm in ¹³C NMR).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Q. How should crystallographic data for 1-aminoazetidin-2-one hydrochloride be collected and interpreted?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Align with monoclinic space groups (e.g., P21/c or P21/n, as seen in ).

- Interpretation :

Advanced Research Questions

Q. How can contradictory solubility data for 1-aminoazetidin-2-one hydrochloride in polar solvents be resolved?

Methodological Answer:

- Controlled Experiments :

- Conduct solubility tests in DMSO, water, and methanol at 25°C under inert atmosphere (N₂) to avoid hydrolysis.

- Use gravimetric analysis: Saturate solvent, filter, and quantify dissolved compound via lyophilization.

- Data Reconciliation :

Q. What strategies optimize the yield of 1-aminoazetidin-2-one hydrochloride in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization :

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR to track intermediate formation.

- Quenching Efficiency : For acid-sensitive intermediates, employ cold quenches (0–5°C) and rapid neutralization (e.g., NaHCO₃).

- Crystallization : Recrystallize from ethanol/water (4:1 v/v) to enhance purity and yield, as demonstrated for pyridoxine HCl in .

- Scale-Up Considerations : Maintain stoichiometric ratios and avoid exothermic side reactions via controlled addition rates .

Q. How can computational modeling predict the reactivity of 1-aminoazetidin-2-one hydrochloride in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for ring-opening reactions (e.g., attack by water or amines).

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Data Analysis and Reproducibility

Q. What statistical methods are critical for validating stability studies of 1-aminoazetidin-2-one hydrochloride under varying pH?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test pH (1–10), temperature (4–40°C), and time (0–30 days).

- Statistical Tools :

- ANOVA to identify significant degradation factors (p < 0.05).

- Principal Component Analysis (PCA) for multivariate degradation profiling (e.g., ’s approach for nitrophenyl derivatives).

- Forced Degradation : Use 0.1 M HCl/NaOH to accelerate hydrolysis, then quantify degradation products via LC-MS .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.